4-(N-(iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole
Overview
Description
The compound 4-(N-(iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole is a derivative of 4-amino-7-nitrobenz-2-oxa-1,3-diazole, which is a fluorogenic amine with potential applications in biochemistry. For instance, it has been used as a substrate for the microdetermination of chymotrypsin, an enzyme involved in protein digestion .
Synthesis Analysis
The synthesis of related compounds involves the preparation of fluorogenic substrates by introducing various functional groups to the amino group of the 4-amino-7-nitrobenz-2-oxa-1,3-diazole core. These substrates, such as 7-(N-tosyl-and N-mesyl-L-phenylalanyl)amino-4-nitrobenz-2-oxa-1,3-diazole, have been shown to be effective for enzyme assays . Although the specific synthesis of the iodoacetoxyethyl-N-methyl derivative is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of 4-amino-7-nitrobenz-2-oxa-1,3-diazole derivatives is characterized by the presence of a nitro group and a diazole ring, which are crucial for their fluorescent properties. The introduction of different substituents at the amino position can significantly alter the chemical behavior and interaction with biological molecules .
Chemical Reactions Analysis
The reactivity of the core structure, 7-nitrobenz-2-oxa-1,3-diazole, with various functional groups, allows for its use in labeling reactions. For example, it has been used as a fluorescent labeling reagent for the detection of amino acids in high-performance liquid chromatography . The interaction of similar compounds with thiol groups has also been reported, as seen with the reaction of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole with glutathione transferase, which results in enzyme inactivation reversible by dithiothreitol treatment .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups. The fluorogenic nature of these compounds is utilized in sensitive detection methods, such as the detection of amino acids at the femtomole level using fluorescence . The reactivity with thiol groups and the reversible inactivation of enzymes suggest that these compounds can interact with biological molecules under specific conditions, which can be exploited in biochemical assays .
Scientific Research Applications
1. Fluorescent Labeling in Biochemical Studies
IANBD is often used as a fluorescent probe due to its sensitivity and specificity. For instance, it has been employed to study the kinetics of thin filament activation in rabbit psoas muscle, where the fluorescence intensity of IANBD-labeled troponin I was sensitive to changes in calcium concentration and actin attachment in muscle fibers (Brenner & Chalovich, 1999).
2. Analytical Chemistry and Chromatography
IANBD derivatives are used in high-performance liquid chromatography for the sensitive detection of amino acids. For example, Watanabe & Imai (1981) employed 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, for the fluorescent labeling and chromatographic analysis of amino acids (Watanabe & Imai, 1981).
3. Studies on Protein Conformation and Interaction
IANBD has been used to investigate the conformation and interaction of various proteins. For example, it was used to label the acetylcholine receptor from Torpedo californica, enabling the study of receptor activation and desensitization mechanisms (Dunn & Raftery, 1982).
4. Probing Membrane and Enzyme Dynamics
This compound is also used to understand membrane dynamics and enzyme behaviors. Gilardi et al. (1994) engineered the maltose binding protein to create a mutant that could be modified with IANBD, thus enabling the study of conformational changes related to maltose binding (Gilardi, Zhou, Hibbert & Cass, 1994).
5. Use in Cell Biology and Medical Research
In medical research, IANBD has been instrumental in studying cellular processes and disease mechanisms. For example, Komissarov et al. (2004) investigated the role of plasminogen activator inhibitor-1 in tissue-type plasminogen activator reactions using NBD-labeled inhibitors, contributing to our understanding of cancerogenesis (Komissarov, Declerck & Shore, 2004).
Safety And Hazards
The specific safety and hazards related to this compound are not detailed in the available resources. It is noted that this product is not intended for human or veterinary use and is for research use only.
Future Directions
properties
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-iodoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN4O5/c1-15(4-5-20-9(17)6-12)7-2-3-8(16(18)19)11-10(7)13-21-14-11/h2-3H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDDXHFONHIYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217218 | |
Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
CAS RN |
67013-48-3 | |
Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IANBD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJD3BAC4VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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